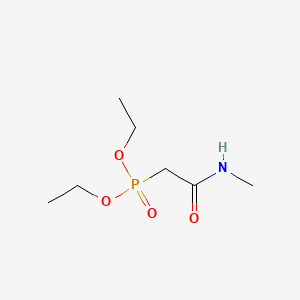

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

Overview

Description

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a carbon backbone with a methylamino substituent and a ketone functionality. This structure is indicative of its potential reactivity and utility in various chemical transformations.

Synthesis Analysis

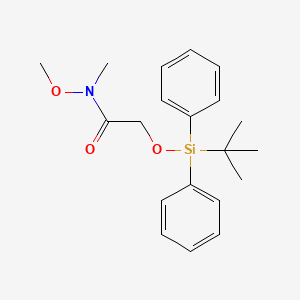

The synthesis of related diethyl phosphonate compounds involves various strategies, including condensation reactions, acylation, and the use of catalysts. For instance, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, is synthesized by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite, demonstrating the utility of phosphite reagents in the preparation of such compounds . Similarly, diethyl (dichloromethyl)phosphonate is prepared through condensation and elimination reactions, showcasing the versatility of diethyl phosphonates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is often characterized by spectroscopic methods such as FTIR, FT-Raman, and UV-Vis, as well as computational methods like DFT calculations. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been studied for its structural parameters, vibrational and electronic properties, and thermodynamic behavior . The geometry around the phosphorus atom is typically tetrahedral, as observed in diethyl (1-hydroxy-2-butynyl)phosphonate, which also exhibits hydrogen bonding interactions .

Chemical Reactions Analysis

Diethyl phosphonate compounds participate in a variety of chemical reactions. They can be used as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated amides . They also serve as intermediates in the synthesis of heterocycles, such as oxazaphosphepanes and oxazinan derivatives . Furthermore, diethyl phosphonates can be functionalized through reactions with amines and aldehydes in the presence of catalysts, as demonstrated by the synthesis of novel diethyl phosphonates with antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, amino, and ketone affects their reactivity, solubility, and thermal stability. For instance, the thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been assessed through thermogravimetric analysis, and its chemical behavior has been studied using HOMO-LUMO gap and Fukui analysis . These properties are crucial for the application of diethyl phosphonates in synthetic chemistry and the development of new materials.

Scientific Research Applications

Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamide Compounds

Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a reagent that is particularly useful for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group. This transformation is achieved with high E selectivity, making it a valuable tool in organic synthesis (Netz & Seidel, 1992).

Production of Diethyl 1-Substituted 2-Oxo-Ethylphosphonates

Research has been conducted on the synthesis and characterization of lithium salts and zinc complexes of diethyl-(1-methyl-2-oxoethyl)phosphonate and diethyl-(2-oxo-1-phenyl-ethyl)phosphonate. These compounds have shown potential in various chemical applications, with some existing as a mixture of (Z)-and (E)-forms (Petrova et al., 1993).

Corrosion Inhibition in Mild Steel

A study on α-aminophosphonic acids, specifically Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate, revealed their effectiveness as corrosion inhibitors for mild steel. These compounds were synthesized and tested for their inhibition efficiency in acidic environments, showing that they act as mixed inhibitors and adhere to the Langmuir isotherm in adsorption (Djenane et al., 2019).

Nano Catalytic Synthesis of Flavanone Phosphonates

In the realm of nanotechnology, diethyl (4-oxo-2-phenylchroman-3-yl) methyl phosphonate derivatives have been synthesized using a domino-Knoevenagel-phospha-Michael reaction catalyzed by nano-zinc oxide. This method demonstrates a practical approach with good yields, recovery, and reusability of the catalyst, indicating its potential for scalable applications in organic synthesis (Zarei & Ghassamipour, 2018).

Flame-Retardant Properties in Polymers

Diethyl vinyl phosphonate has been used to create copolymers with various materials like styrene, methyl methacrylate, acrylonitrile, and acrylamide. These copolymers contain significant amounts of covalently bound phosphorus and exhibit enhanced flame retardant properties compared to their corresponding homopolymers. This suggests potential applications in creating safer, fire-resistant materials (Banks et al., 1994).

Corrosion Inhibition in Industrial Processes

The study of α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial pickling processes, has been conducted. Compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate showed significant inhibition efficiency, offering a promising approach for protecting metals in acidic environments (Gupta et al., 2017).

Future Directions

Phosphonates have garnered considerable attention due to their biological properties and synthetic potential . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of research . The hydrolysis of phosphonates is also a field that requires further exploration .

properties

IUPAC Name |

2-diethoxyphosphoryl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVDBTSRABZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443405 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

CAS RN |

72563-39-4 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

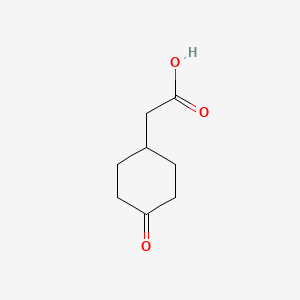

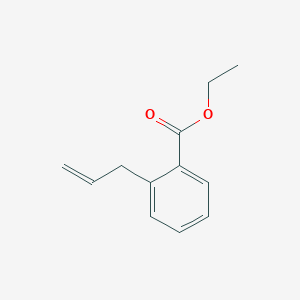

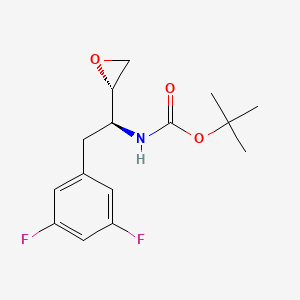

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)